Mannose 6-phosphate disodium salt hydrate
Overview
Description
Mannose 6-phosphate disodium salt hydrate is a phosphorylated aldohexose, specifically a derivative of mannose. It is a white crystalline powder that is highly soluble in water. This compound plays a crucial role in various biological processes, particularly in the targeting and transport of lysosomal enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannose 6-phosphate disodium salt hydrate can be synthesized by reacting D-mannose with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves dissolving D-mannose in water, adding phosphoric acid, and then neutralizing the solution with sodium hydroxide. The product is then crystallized, filtered, and dried to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced crystallization techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Mannose 6-phosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products
Oxidation: Produces mannose acids.
Reduction: Produces mannose alcohols.
Substitution: Produces various mannose derivatives depending on the substituent.
Scientific Research Applications
Mannose 6-phosphate disodium salt hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Plays a role in the study of glycosylation processes and enzyme targeting.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in lysosomal storage disorders.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in certain formulations
Mechanism of Action
Mannose 6-phosphate disodium salt hydrate exerts its effects primarily through its role in the mannose 6-phosphate receptor pathway. It binds to mannose 6-phosphate receptors on the surface of cells, facilitating the transport of lysosomal enzymes to lysosomes. This process is crucial for the proper functioning of lysosomal enzymes and the degradation of macromolecules within the cell .
Comparison with Similar Compounds
Similar Compounds
- Mannose 1-phosphate disodium salt hydrate
- Glucose 6-phosphate disodium salt hydrate
- Fructose 6-phosphate disodium salt hydrate
Uniqueness
Mannose 6-phosphate disodium salt hydrate is unique due to its specific role in lysosomal enzyme targeting and transport. Unlike other phosphorylated sugars, it has a high affinity for mannose 6-phosphate receptors, making it essential for the proper functioning of lysosomal enzymes .
Properties
IUPAC Name |
disodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t3-,4-,5-,6-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHAALUPXATQSW-KPGAZFBQSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Mannose 6-phosphate disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13972 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
33068-18-7 | |
Record name | D-Mannose, 6-(dihydrogen phosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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